molecular formula C25H26N2O4 B11241689 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]acetamide

2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]acetamide

Cat. No.: B11241689
M. Wt: 418.5 g/mol
InChI Key: WJJJYNSNIXJIKV-UHFFFAOYSA-N
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Description

2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)ETHYL]ACETAMIDE is a complex organic compound that features a cyclopropane ring, an indole moiety, and a benzodioxepin structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)ETHYL]ACETAMIDE typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Cyclopropanation: The cyclopropane ring can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Benzodioxepin Formation: The benzodioxepin structure can be synthesized through a series of cyclization reactions involving appropriate precursors.

    Amide Bond Formation: The final step involves coupling the indole and benzodioxepin moieties through an amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, especially at the indole nitrogen, using alkylating agents or acylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of alcohols or amines depending on the site of reduction.

    Substitution: Formation of N-alkyl or N-acyl derivatives of the indole moiety.

Scientific Research Applications

2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)ETHYL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules like proteins and nucleic acids.

    Industrial Applications: The compound may find use in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)ETHYL]ACETAMIDE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indole and benzodioxepin moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(Cyclopropanecarbonyl)-1H-indol-1-yl)acetic acid: This compound shares the indole and cyclopropane features but lacks the benzodioxepin moiety.

    1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanone: This compound contains the benzodioxepin structure but lacks the indole and cyclopropane features.

Uniqueness

The uniqueness of 2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)ETHYL]ACETAMIDE lies in its combination of three distinct structural motifs: the indole ring, the cyclopropane ring, and the benzodioxepin structure. This combination imparts unique chemical and biological properties that are not observed in the individual components or simpler analogs.

Properties

Molecular Formula

C25H26N2O4

Molecular Weight

418.5 g/mol

IUPAC Name

2-[3-(cyclopropanecarbonyl)indol-1-yl]-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]acetamide

InChI

InChI=1S/C25H26N2O4/c1-16(18-9-10-22-23(13-18)31-12-4-11-30-22)26-24(28)15-27-14-20(25(29)17-7-8-17)19-5-2-3-6-21(19)27/h2-3,5-6,9-10,13-14,16-17H,4,7-8,11-12,15H2,1H3,(H,26,28)

InChI Key

WJJJYNSNIXJIKV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCCO2)NC(=O)CN3C=C(C4=CC=CC=C43)C(=O)C5CC5

Origin of Product

United States

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